(2S)-2-(4,4-Dimethylcyclohexyl)propanoic acid
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Overview
Description
(2S)-2-(4,4-Dimethylcyclohexyl)propanoic acid is an organic compound characterized by a cyclohexane ring with two methyl groups at the 4-position and a propanoic acid moiety at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(4,4-Dimethylcyclohexyl)propanoic acid typically involves the following steps:
Cyclohexane Derivative Preparation: The starting material, 4,4-dimethylcyclohexanone, is prepared through the hydrogenation of 4,4-dimethylcyclohexene.
Formation of Propanoic Acid Moiety: The 4,4-dimethylcyclohexanone undergoes a Grignard reaction with ethylmagnesium bromide to form the corresponding alcohol. This intermediate is then oxidized to yield the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(4,4-Dimethylcyclohexyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carboxylic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert the carboxylic acid to an acyl chloride, which can then undergo further substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of esters, amides, or other derivatives depending on the substituent introduced.
Scientific Research Applications
(2S)-2-(4,4-Dimethylcyclohexyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-2-(4,4-Dimethylcyclohexyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-(4-Methylcyclohexyl)propanoic acid: Similar structure but with one less methyl group.
(2S)-2-(4,4-Dimethylcyclohexyl)butanoic acid: Similar structure but with a butanoic acid moiety instead of propanoic acid.
Uniqueness
(2S)-2-(4,4-Dimethylcyclohexyl)propanoic acid is unique due to its specific substitution pattern on the cyclohexane ring and the presence of a propanoic acid moiety. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(2S)-2-(4,4-dimethylcyclohexyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2/c1-8(10(12)13)9-4-6-11(2,3)7-5-9/h8-9H,4-7H2,1-3H3,(H,12,13)/t8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYDQMQSICKMELS-QMMMGPOBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC(CC1)(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1CCC(CC1)(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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